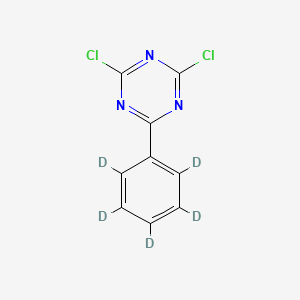

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Description

BenchChem offers high-quality 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2N3 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |

InChI Key |

AMEVJOWOWQPPJQ-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine, an isotopically labeled analog of 2,4-dichloro-6-phenyl-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted triazines as versatile chemical scaffolds.

Introduction

2,4-dichloro-6-phenyl-1,3,5-triazine is a key intermediate in the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and organic electronics.[1][2][3] The introduction of a deuterated phenyl ring (d5) provides a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This guide details a feasible synthetic route for 2,4-dichloro-6-phenyl-d5-1,3,5-triazine and outlines the expected analytical characterization of the final product.

Synthesis of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine

The synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine can be effectively achieved through a Grignard reaction, a well-established method for the arylation of cyanuric chloride.[2] This approach involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a deuterated phenyl Grignard reagent, phenyl-d5-magnesium bromide. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise substitution by careful management of reaction conditions.[4]

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of the phenyl-d5-magnesium bromide Grignard reagent from bromobenzene-d5 (B116778), followed by its reaction with cyanuric chloride.

Caption: Proposed synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine.

Experimental Protocol

Step 1: Preparation of Phenyl-d5-magnesium bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a small portion of the bromobenzene-d5 solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the freshly prepared phenyl-d5-magnesium bromide solution (1.0 eq) to the cooled triazine solution via a cannula or dropping funnel over 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and 2N hydrochloric acid to quench the reaction.

-

Extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane) or by column chromatography on silica (B1680970) gel to obtain 2,4-dichloro-6-phenyl-d5-1,3,5-triazine as a solid.[1]

Characterization

The successful synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine can be confirmed through various analytical techniques. The expected data is summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉D₅Cl₂N₃ |

| Molecular Weight | 231.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be similar to the non-deuterated analog (121°C) |

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)

| Chemical Shift (δ) ppm | Multiplicity & Assignment | |

| ¹H NMR | No signals expected in the aromatic region due to deuteration. | |

| ¹³C NMR | ~172.0 | (C-Cl) |

| ~170.5 | (C-phenyl) | |

| ~130.0 | (Ar C-H para) - Signal will be a multiplet due to C-D coupling | |

| ~127.0 | (Ar C-H meta) - Signal will be a multiplet due to C-D coupling | |

| ~122.0 | (Ar C-H ortho) - Signal will be a multiplet due to C-D coupling |

Note: The predicted chemical shifts are based on the non-deuterated analog and may vary slightly. The carbon signals of the deuterated phenyl ring will exhibit splitting due to coupling with deuterium.

Table 2: Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 230 |

| [M+2]⁺ | 232 (due to ³⁷Cl) |

| [M+4]⁺ | 234 (due to two ³⁷Cl) |

Note: The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak will be shifted by +5 mass units compared to the non-deuterated compound.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2200-2300 | C-D stretching vibrations |

| ~1550-1600 | C=N stretching (triazine ring) |

| ~1400-1500 | C=C stretching (aromatic ring) |

| ~800-850 | C-Cl stretching |

Experimental Workflow and Analysis

The overall workflow for the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine is depicted below.

Caption: Workflow for the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine via a Grignard reaction, along with a comprehensive summary of its expected characterization data. The availability of this isotopically labeled compound will be of significant value to researchers in various fields, enabling more precise and detailed studies in drug discovery and materials science.

References

physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. This deuterated isotopologue of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is a valuable internal standard for mass spectrometry-based quantitative analysis and serves as a building block in the synthesis of complex organic molecules for materials science and pharmaceutical research.

Physicochemical Properties

The deuterated phenyl ring in 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 provides a distinct mass shift, making it an ideal internal standard for quantitative studies of its non-deuterated analogue. While extensive experimental data for the deuterated version is not widely published, the physicochemical properties are expected to be nearly identical to the parent compound, with the primary difference being the molecular weight.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine | - |

| Synonyms | 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 | [1] |

| CAS Number | Not available (Parent: 1700-02-3) | [2][3] |

| Molecular Formula | C₉D₅Cl₂N₃ | [2] |

| Molecular Weight | 231.10 g/mol (Calculated) | [2] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 118-121 °C (for parent compound) | [3][4] |

| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg (for parent compound) | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. |[5] |

Note: Some data pertains to the non-deuterated analogue, 2,4-Dichloro-6-phenyl-1,3,5-triazine, as specific experimental values for the d5 variant are limited.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data are predicted for the deuterated compound based on the known spectra of its non-deuterated analogue and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Absence of aromatic proton signals (typically observed between 7.0-8.5 ppm for the parent compound). Residual proton signals from the solvent will be present. |

| ¹³C NMR | Aromatic carbon signals would be observed, potentially showing coupling to deuterium. Expected chemical shifts would be similar to the parent compound (~128-136 ppm for the phenyl ring and ~171 ppm for the triazine ring). |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 230.98 (for ¹²C, ³⁵Cl, ¹⁴N, ²H). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

Synthesis Protocol: Suzuki Coupling

The synthesis of 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine can be achieved via a Suzuki coupling reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and phenyl-d5-boronic acid. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for controlled, stepwise substitution.[6][7]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Phenyl-d5-boronic acid

-

Palladium-based catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., THF/water, ethanol)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (B1210297) for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyanuric chloride in the chosen organic solvent under an inert atmosphere (e.g., nitrogen).[8]

-

Reagent Addition: Add an aqueous solution of the base, followed by phenyl-d5-boronic acid and the palladium catalyst.[9]

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For monosubstitution, the reaction is often carried out at a low temperature (e.g., 0-5 °C), gradually warming to room temperature or refluxing for several hours.[6][9]

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Workup: Upon completion, the reaction mixture is cooled and diluted with an organic solvent like DCM or ethyl acetate. The mixture is washed with water and brine to remove the base and other inorganic impurities.[8]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, heptane) to obtain the pure 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine.[4][8]

Caption: Synthesis and purification workflow for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the structure and assess purity. The key indicator is the absence of signals in the aromatic region of the ¹H NMR spectrum.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[11]

-

Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS.[12] For the ¹H spectrum, verify the absence of phenyl protons. In the ¹³C spectrum, identify the carbon signals corresponding to the triazine and deuterated phenyl rings.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To determine the molecular weight, confirm isotopic incorporation, and assess purity.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

-

LC Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both possibly containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.

-

MS Method: Analyze using an accurate-mass Q-TOF or Orbitrap mass spectrometer.[13] Acquire data in both full scan MS mode to identify the molecular ion and its isotopic pattern, and in MS/MS mode to obtain fragment ion information for structural confirmation.[14]

-

Analysis: In the full scan spectrum, locate the m/z corresponding to the protonated molecule [M+H]⁺. The observed mass should be within a few ppm of the theoretical exact mass. The isotopic distribution should match the theoretical pattern for a molecule containing two chlorine atoms.

Caption: Analytical workflow for the structural and purity confirmation of the target compound.

Applications and Relevance

2,4-Dichloro-6-phenyl-1,3,5-triazine and its derivatives are versatile building blocks.[3] The deuterated form is particularly important for:

-

Internal Standards: It serves as a reliable internal standard for the accurate quantification of the non-deuterated analogue in complex matrices during pharmacokinetic or environmental studies.

-

Tracer Studies: It can be used in metabolic studies to trace the biotransformation of the parent compound.

-

Material Science: The parent compound is a key intermediate in the synthesis of bipolar host materials and emitters for organic light-emitting diodes (OLEDs).[3] The deuterated version can be used in mechanistic studies of material degradation.

Safety Information

The non-deuterated analogue, 2,4-Dichloro-6-phenyl-1,3,5-triazine, is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling. Work in a well-ventilated area or a fume hood.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. chem.washington.edu [chem.washington.edu]

- 13. hpst.cz [hpst.cz]

- 14. agilent.com [agilent.com]

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, a deuterated analog of a versatile building block used in medicinal chemistry and materials science. This document details its chemical properties, applications, and relevant experimental protocols.

Core Compound Data

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a valuable synthetic intermediate. Its primary utility in a research setting is as a tracer or an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS) techniques.[1] The non-deuterated form is a key component in the synthesis of a wide array of organic molecules.[2]

| Property | Value | Reference |

| CAS Number | 1480589-62-5 | [1][3] |

| Molecular Formula | C₉D₅Cl₂N₃ | [1] |

| Molecular Weight | 231.09 g/mol | |

| Alternate Molecular Weight | 231.10 g/mol | [1][4] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥98% | |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

| Unlabeled CAS Number | 1700-02-3 | [1] |

| Unlabeled Molecular Weight | 226.06 g/mol | [5][6][7] |

Key Applications in Research and Development

The 1,3,5-triazine (B166579) core is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its capacity for multi-vector interactions with biological targets. Derivatives of the 2,4-dichloro-6-substituted-1,3,5-triazine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

In the realm of drug discovery , these triazine derivatives have shown significant promise as anticancer agents.[8] They can be tailored to target key signaling pathways involved in cancer cell proliferation and survival, with some derivatives acting as potent kinase inhibitors.[8]

In materials science , this class of compounds serves as foundational building blocks for advanced polymers, coatings, and organic light-emitting diodes (OLEDs).[7][8]

The diagram below illustrates the central role of the 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) scaffold in generating diverse molecular libraries for various applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4-Dichloro-6-(phenyl-2,3,4,5,6-d5)-1,3,5-triazine [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CymitQuimica [cymitquimica.com]

- 6. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sunshine-oled.com [sunshine-oled.com]

- 8. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5, a deuterated analog of a versatile synthetic building block. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and its critical applications in research and development, particularly in mass spectrometry-based quantitative analysis and as an intermediate in the synthesis of complex organic molecules.

Commercial Availability and Physicochemical Properties

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a specialized chemical available from several commercial suppliers. Its primary application lies in its use as an internal standard for mass spectrometry, where the deuterium (B1214612) labeling provides a distinct mass shift from its non-labeled counterpart, enabling precise quantification.

Table 1: Commercial Availability and Key Properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

| Property | Data |

| Chemical Name | 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine |

| CAS Number | 1480589-62-5 |

| Molecular Formula | C₉D₅Cl₂N₃ |

| Molecular Weight | ~231.10 g/mol |

| Typical Purity | ≥97% - >99% (supplier dependent)[1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as THF, DCM |

| Storage Conditions | Store at 4°C under a nitrogen atmosphere[3] |

Note: Specific purity and isotopic enrichment levels should be confirmed with the supplier via a certificate of analysis.

Synthesis and Characterization

While specific synthetic procedures for the deuterated analog are not widely published in peer-reviewed literature, a plausible synthesis can be adapted from established methods for its non-deuterated counterpart, 2,4-dichloro-6-phenyl-1,3,5-triazine. The key step involves the introduction of the deuterated phenyl group.

A common synthetic route involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a deuterated phenyl Grignard reagent, such as phenyl-d5-magnesium bromide.[4] The reaction conditions, particularly temperature, are critical to control the degree of substitution on the triazine ring.

Characterization of the final product would typically involve:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region, while ¹³C and ²H NMR would confirm the structure and deuteration pattern.

Experimental Protocols

Due to its primary role as a synthetic intermediate and an internal standard, the experimental protocols for 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 fall into two main categories: its use in nucleophilic substitution reactions and its application in quantitative mass spectrometry.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol is an adapted, representative method for the sequential substitution of the chlorine atoms on the triazine ring. The reactivity of the two chlorine atoms differs, allowing for a stepwise introduction of nucleophiles by controlling the reaction temperature.[5][6]

Materials:

-

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

-

Nucleophile 1 (e.g., a primary or secondary amine)

-

Nucleophile 2 (e.g., an alcohol or another amine)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

First Substitution (low temperature):

-

Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Nucleophile 1 (1.0 eq) and DIEA (1.1 eq) in anhydrous THF.

-

Add the solution of the nucleophile and base dropwise to the stirred triazine solution at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the mono-substituted product by column chromatography.

-

-

Second Substitution (elevated temperature):

-

Dissolve the purified mono-substituted triazine from the previous step (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane).

-

Add Nucleophile 2 (1.1 eq) and a base (e.g., DIEA or K₂CO₃, 1.2 eq).

-

Heat the reaction mixture to room temperature or reflux, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC. This step may require several hours to overnight.

-

After completion, perform an aqueous workup, extract the product, dry the organic layer, concentrate, and purify the di-substituted product by column chromatography or recrystallization.

-

Protocol 2: Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for using 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 as an internal standard (IS) for the quantification of its non-deuterated analog in a sample matrix (e.g., a reaction mixture or biological sample). The use of a deuterated IS is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[7][8][9]

Materials:

-

Sample containing the analyte (2,4-dichloro-6-phenyl-1,3,5-triazine)

-

A stock solution of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 of known concentration

-

Solvents for sample preparation (e.g., acetonitrile, methanol, water)

-

LC-MS/MS system with appropriate column and mobile phases

Procedure:

-

Sample Preparation:

-

To a known volume or mass of the sample, add a precise volume of the 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 internal standard stock solution. The amount of IS added should result in a detector response comparable to that of the analyte in the sample.

-

Perform sample clean-up as required (e.g., protein precipitation for biological samples, or simple dilution for cleaner samples). A common method for protein precipitation involves adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Transfer the supernatant to an LC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method that provides good separation and peak shape for the analyte. The deuterated internal standard is expected to co-elute with the non-deuterated analyte.

-

Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode. The precursor ion for the d5-internal standard will be 5 mass units higher than the analyte.

-

Analyze a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard to generate a calibration curve.

-

Analyze the prepared samples.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all calibration standards and samples.

-

Plot the peak area ratio against the analyte concentration for the calibration standards to generate a linear regression curve.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a valuable tool for researchers in organic synthesis and analytical chemistry. Its primary utility as a deuterated internal standard enhances the accuracy and reliability of quantitative mass spectrometry assays.[7] Furthermore, its reactive chlorine atoms provide a scaffold for the synthesis of complex, asymmetrically substituted triazine derivatives, which are of significant interest in drug discovery and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this specialized deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Technical Guide: Certificate of Analysis for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. The information is structured to serve as a detailed reference for researchers and professionals in drug development and materials science.

Compound Identification and Physical Properties

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is the deuterated form of 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869), an important intermediate in the synthesis of various functional molecules, including those used in OLEDs and pharmaceuticals.[1][2] The deuteration is typically on the phenyl ring.

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine[3] |

| CAS Number | 1480589-62-5[3][4] |

| Molecular Formula | C₉D₅Cl₂N₃[3] |

| Molecular Weight | 231.10[3] |

| Appearance | White to off-white powder/crystal[5][6] |

| Melting Point | 119.0 to 123.0 °C (for non-deuterated) |

Analytical Specifications and Quantitative Data

The following table summarizes the typical analytical specifications for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, based on commercially available data.

| Test | Specification | Method |

| Purity | ≥97.0%[3] | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98% (Deuterium incorporation) | Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |

| Identity | Conforms to structure | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Purity Determination by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/minute to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

Analysis: A 1 µL aliquot of the prepared sample is injected. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Identity Confirmation by Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS). Atmospheric Pressure Chemical Ionization (APCI) can be used.[7]

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

-

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+) and characteristic fragmentation patterns to confirm the compound's identity and molecular weight. For the deuterated compound, the molecular ion peak should correspond to the increased mass due to the deuterium (B1214612) atoms.

Structural Elucidation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR Analysis: The absence or significant reduction of signals in the aromatic region (typically ~7.4-8.5 ppm for the phenyl protons in the non-deuterated analogue) confirms a high level of deuterium incorporation. Residual proton signals can be integrated to quantify the isotopic purity.

-

¹³C NMR Analysis: The spectrum will show characteristic signals for the triazine and phenyl carbons. The carbon atoms attached to deuterium will exhibit splitting patterns (C-D coupling).

Synthesis and Characterization Workflow

The synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine and its deuterated analogue can be achieved through several methods, often starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][8] A common approach involves a Suzuki coupling reaction or a Friedel-Crafts reaction.

Caption: Synthetic and analytical workflow for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

Chemical Structure

The following diagram illustrates the chemical structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

Caption: Chemical structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

References

- 1. ossila.com [ossila.com]

- 2. sunshine-oled.com [sunshine-oled.com]

- 3. 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 97.00% | CAS: 1480589-62-5 | AChemBlock [achemblock.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Page loading... [guidechem.com]

- 6. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, a deuterated analog of the synthetically versatile 2,4-Dichloro-6-phenyl-1,3,5-triazine. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, this guide outlines the expected solubility behavior based on its chemical structure and data from analogous compounds. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, and pharmaceutical and materials science research.

Expected Solubility Profile

Based on the chemical properties of the non-deuterated analog, 2,4-Dichloro-6-phenyl-1,3,5-triazine, a general solubility profile can be predicted. The presence of the phenyl group and the heterocyclic triazine ring suggests that the compound is a solid at room temperature. It is expected to have low solubility in water due to its predominantly nonpolar structure.[1][2] However, it is anticipated to be soluble in a range of organic solvents.[1]

For a related compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, higher solubility is observed in organic solvents such as methanol, ethanol, and acetone.[2] It is reasonable to expect a similar trend for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. The general principle of "like dissolves like" suggests that the compound will be more soluble in polar aprotic and some polar protic solvents, as well as aromatic solvents, due to favorable intermolecular interactions.

Table 1: Predicted Qualitative Solubility of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Soluble | Capable of dipole-dipole interactions with the triazine ring. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Potential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution. |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking interactions between the solvent and the phenyl group can promote solubility. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |

| Aqueous | Water | Low Solubility | The molecule is largely hydrophobic.[1] |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.

Materials and Equipment:

-

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 into a series of vials.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.

-

-

Quantitative Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC to determine the concentration of the solute in the saturated solution.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in a given organic solvent.

Caption: Workflow for experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers and professionals working with 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. While predictive models offer initial insights, empirical determination through the detailed protocol is crucial for accurate and reliable solubility data, which is fundamental for the successful design and implementation of chemical processes and formulations.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a generalized synthetic and analytical workflow for 2,4-dichloro-6-phenyl-1,3,5-triazine-d5. The information herein is curated for professionals in drug development, materials science, and chemical research who utilize isotopically labeled compounds and substituted triazines as versatile chemical scaffolds. This document summarizes expected spectroscopic data, details generalized experimental protocols for characterization, and visualizes the key procedural workflows.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-dichloro-6-phenyl-1,3,5-triazine-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For the deuterated compound, significant changes are expected in the ¹H NMR spectrum compared to its non-deuterated counterpart, while more subtle effects are anticipated in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| No aromatic signals expected | The five protons on the phenyl ring are replaced by deuterium (B1214612). | ~172.5 | C-Cl |

| ~171.0 | C-Phenyl(d5) | ||

| ~135.0 (low intensity, broad) | C-ipso (C-D) | ||

| ~131.0 (low intensity, broad) | C-para (C-D) | ||

| ~129.0 (low intensity, broad) | C-ortho/meta (C-D) |

Note: In the ¹H NMR spectrum, the absence of signals in the aromatic region is the primary indicator of successful deuteration of the phenyl ring. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly less intense and may appear as broad multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 is predicted to show a molecular ion peak corresponding to its increased mass due to the five deuterium atoms.

Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₉D₅Cl₂N₃ | |

| Molecular Weight | ~231.09 g/mol | |

| Predicted [M]⁺ | m/z 230 | For ³⁵Cl isotopes |

| Predicted [M+2]⁺ | m/z 232 | Due to one ³⁷Cl and one ³⁵Cl |

| Predicted [M+4]⁺ | m/z 234 | Due to two ³⁷Cl isotopes |

| Isotopic Pattern | A characteristic pattern for two chlorine atoms will be observed. | The relative intensities will be approximately 9:6:1. |

| Major Fragments | Predicted fragmentation would involve the loss of Cl, CN, and cleavage of the triazine ring. |

Experimental Protocols

The following sections detail generalized procedures for the spectroscopic characterization of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C and the presence of deuterated carbons.

-

Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a compound of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or a direct insertion probe can be used.

-

Instrumentation: Utilize a mass spectrometer capable of providing accurate mass measurements, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion, for instance, m/z 50-300.

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis and analysis pathways for 2,4-dichloro-6-phenyl-1,3,5-triazine-d5.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 and the general methodologies for its analysis. Researchers are encouraged to consult specific literature for detailed synthetic procedures and to obtain experimental data for definitive structural confirmation.

An In-depth Technical Guide to Deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869), a valuable tool in modern chemical and pharmaceutical research. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role in enhancing drug discovery pipelines.

Introduction

Deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine is a stable isotope-labeled version of the versatile chemical intermediate, 2,4-Dichloro-6-phenyl-1,3,5-triazine. In the deuterated form, the hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This isotopic substitution offers significant advantages in various research applications, particularly in the fields of medicinal chemistry and materials science. The core utility of the 2,4-dichloro-6-phenyl-1,3,5-triazine scaffold lies in the differential reactivity of its two chlorine atoms, allowing for sequential nucleophilic substitution and the construction of complex molecular architectures.

The primary application of deuterating small molecules like 2,4-Dichloro-6-phenyl-1,3,5-triazine in a pharmaceutical research context is to investigate and improve the metabolic stability of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile for a drug candidate.

Physicochemical and Spectroscopic Data

While specific experimental data for deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine is not widely published, the following tables summarize the known properties of the non-deuterated analog and the expected properties of the deuterated (d5) version.

Table 1: Physicochemical Properties

| Property | 2,4-Dichloro-6-phenyl-1,3,5-triazine | 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine (Expected) |

| CAS Number | 1700-02-3[1] | 1480589-62-5 |

| Molecular Formula | C₉H₅Cl₂N₃[1] | C₉D₅Cl₂N₃ |

| Molecular Weight | 226.06 g/mol [1] | 231.09 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | 119-123 °C | Similar to non-deuterated |

| Purity | >98% | >98% |

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | 2,4-Dichloro-6-phenyl-1,3,5-triazine (Representative Data) | 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine (Expected) |

| ¹H-NMR (CDCl₃) | δ ~8.5 (d, 2H), 7.5-7.6 (m, 3H) | Absence of signals in the aromatic region. |

| ¹³C-NMR (CDCl₃) | δ ~172 (C-Cl), 171 (C-Ph), 135 (C-H), 132 (C-H), 129 (C-H) | Similar chemical shifts for carbon atoms, but signals for deuterated carbons may be broader or show splitting due to C-D coupling. |

| Mass Spectrometry (EI) | m/z 225 [M]⁺, 227 [M+2]⁺, 229 [M+4]⁺ | m/z 230 [M]⁺, 232 [M+2]⁺, 234 [M+4]⁺ (reflecting the increased mass due to five deuterium atoms). |

| Infrared (IR) | C-H stretching (~3100-3000 cm⁻¹), C=N stretching (~1550-1500 cm⁻¹), C-Cl stretching (~800-600 cm⁻¹) | C-D stretching (~2200-2100 cm⁻¹), with other peaks remaining similar. |

Synthesis and Experimental Protocols

Proposed Synthesis of 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine

The synthesis can be achieved via a Grignard reaction, a well-established method for forming carbon-carbon bonds.

Reaction Scheme:

Caption: Proposed synthesis of 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine.

Experimental Protocol (Hypothetical):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene-d5 (B116778) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Reaction with Cyanuric Chloride: In a separate flame-dried flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Addition: Slowly add the prepared phenyl-d5-magnesium bromide solution to the cyanuric chloride solution at 0°C with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine.

Research Applications: Metabolic Stability Studies

A primary application for deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine is in the synthesis of deuterated drug candidates or tool compounds to assess their metabolic stability. The increased strength of the C-D bond can reduce the rate of metabolic breakdown by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic properties.

General Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol for Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a derivative of deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine) in a suitable solvent like DMSO.

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate (B84403) buffer (pH 7.4).

-

Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (which could be a different deuterated analog or a structurally similar compound).

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating solution.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution. This will stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Signaling Pathways in Drug Discovery

While there is no specific signaling pathway information directly linked to deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine, the non-deuterated triazine core is a common scaffold in the development of kinase inhibitors. For instance, various triazine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer. The use of a deuterated version of a triazine-based inhibitor could potentially enhance its metabolic stability, leading to improved efficacy in targeting these pathways.

Caption: Potential role of deuterated triazine derivatives in inhibiting cancer signaling pathways.

Conclusion

Deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine represents a valuable research tool, particularly for scientists engaged in drug discovery and development. Its primary utility lies in the synthesis of deuterated drug candidates to investigate and enhance metabolic stability. While specific, published data on this deuterated compound is limited, its synthesis and applications can be reliably inferred from the extensive literature on its non-deuterated counterpart and the well-established principles of using deuterium in medicinal chemistry. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers looking to incorporate this and similar deuterated compounds into their research programs.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing deuterated internal standards in mass spectrometry. In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, achieving the highest levels of accuracy, precision, and reliability is paramount. Deuterated internal standards have emerged as the gold standard, providing a robust solution to the inherent challenges of quantitative mass spectrometry.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest preparation stage, it acts as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, yielding a highly accurate and precise measurement of the analyte's concentration, irrespective of these potential sources of error.[1]

The key advantages of this approach include:

-

Co-elution with the Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is critical as it ensures both compounds experience the same analytical conditions, including potential matrix effects.[3][4]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[5]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry.[6][7] Deuterated internal standards are highly effective at compensating for these effects because they are impacted in the same way as the analyte.[3][6]

References

Methodological & Application

Quantitative Analysis of Triazine Herbicides in Environmental Samples Using Deuterated Internal Standards by LC-MS/MS

Application Note

Audience: Researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction:

Triazine herbicides, such as atrazine, simazine, and propazine, are widely used in agriculture for weed control. Their persistence and potential for environmental contamination of soil and water resources necessitate sensitive and accurate analytical methods for their quantification. The use of stable isotope-labeled internal standards, particularly deuterated analogues (e.g., atrazine-d5, simazine-d10, propazine-d14), is a critical component of robust quantitative analysis, especially when employing powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards mimic the chemical behavior of the target analytes during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[1] This application note provides detailed protocols for the quantitative analysis of common triazine herbicides in water and soil samples using deuterated internal standards and LC-MS/MS.

Principle of the Method

The fundamental principle of this method involves the addition of a known concentration of a deuterated internal standard to a sample prior to preparation and analysis. The analyte and its corresponding deuterated standard co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the deuterated internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of the analyte and a constant concentration of the internal standard. This internal calibration method effectively compensates for sample loss during preparation and fluctuations in ionization efficiency in the mass spectrometer.

Experimental Protocols

Detailed methodologies for the analysis of triazine herbicides in water and soil matrices are presented below.

Protocol 1: Analysis of Triazine Herbicides in Water

This protocol is adapted from methodologies similar to EPA Method 536, which utilizes direct injection of water samples, minimizing sample preparation time.[2][3][4][5]

1. Materials and Reagents:

-

Standards: Analytical standards of atrazine, simazine, propazine, and their corresponding deuterated internal standards (atrazine-d5, simazine-d10, propazine-d14).

-

Solvents: HPLC-grade methanol, acetonitrile (B52724), and reagent water.

-

Reagents: Ammonium acetate, formic acid.

-

Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

2. Standard Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and deuterated standard in methanol.

-

Working Standard Mix (10 µg/mL): Prepare a mixed working standard solution containing all target triazine herbicides in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed internal standard solution containing all deuterated standards in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mix into reagent water. A typical calibration range is 0.1 to 50 ng/mL.[3] Add the internal standard spiking solution to each calibration standard and sample to achieve a constant final concentration (e.g., 5 ng/mL).[3]

3. Sample Preparation:

-

Collect water samples in amber glass bottles.

-

For each 1 mL of sample or calibration standard, add a consistent amount of the internal standard spiking solution.

-

Vortex mix for 30 seconds.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[3]

-

Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[3]

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 20 µL.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Refer to Table 2 for specific MRM transitions and collision energies.

-

Protocol 2: Analysis of Triazine Herbicides in Soil

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.[6][7][8][9]

1. Materials and Reagents:

-

All materials from Protocol 1.

-

QuEChERS Extraction Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate.

-

Dispersive SPE (d-SPE): Anhydrous MgSO₄ and primary secondary amine (PSA) sorbent.

-

Centrifuge Tubes: 50 mL and 15 mL polypropylene (B1209903) tubes.

2. Standard Preparation:

-

Prepare stock, working, and internal standard solutions as described in Protocol 1.

-

Calibration standards should be prepared in a blank soil extract (matrix-matched calibration) to compensate for matrix effects.

3. Sample Preparation (QuEChERS):

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of reagent water and vortex.

-

Spike with the internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (d-SPE):

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and dilute with reagent water before transferring to an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions:

-

The LC-MS/MS conditions are the same as described in Protocol 1.

Data Presentation

The following tables summarize the quantitative data and mass spectrometry parameters for the analysis of triazine herbicides.

Table 1: Quantitative Performance Data for Triazine Herbicide Analysis

| Analyte | Internal Standard | Linearity (r²) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |

| Atrazine | Atrazine-d5 | >0.99 | 0.1 | 85-110 | <15 |

| Simazine | Simazine-d10 | >0.99 | 0.1 | 80-115 | <15 |

| Propazine | Propazine-d14 | >0.99 | 0.1 | 82-112 | <15 |

| Data compiled from representative values found in the literature. Actual performance may vary based on instrumentation and matrix.[3][10] |

Table 2: LC-MS/MS MRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atrazine | 216.1 | 174.1 | 20 |

| Atrazine-d5 | 221.1 | 179.1 | 20 |

| Simazine | 202.1 | 132.1 | 22 |

| Simazine-d10 | 212.1 | 142.1 | 22 |

| Propazine | 230.1 | 188.1 | 20 |

| Propazine-d14 | 244.1 | 202.1 | 20 |

| MRM transitions and collision energies are instrument-dependent and may require optimization. |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the principle of quantification using deuterated internal standards.

Caption: Experimental workflow for triazine herbicide analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. weber.hu [weber.hu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of OLED Materials Using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard

AN-OLED-001

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), a key intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials, using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, this method employs 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 as an internal standard. The protocol provides comprehensive procedures for sample preparation, instrument setup, and data analysis, making it suitable for quality control and research and development in the field of organic electronics.

Introduction

The performance and longevity of OLED devices are critically dependent on the purity of the organic materials used in their fabrication. Even trace amounts of impurities can significantly degrade device efficiency and operational stability.[1] Consequently, the development of precise and reliable analytical methods for the quantification of key OLED intermediates and final products is of paramount importance.

2,4-dichloro-6-phenyl-1,3,5-triazine is a crucial building block for various OLED materials, including host materials and electron transport layer materials.[2][3] This application note describes a quantitative method for this analyte in a representative sample matrix using GC-MS, a powerful technique for the analysis of volatile and semi-volatile organic compounds.[4][5][6] The use of a stable isotope-labeled internal standard, 2,4-dichloro-6-phenyl-1,3,5-triazine-d5, compensates for variations in sample preparation and instrument response, thereby enabling highly accurate quantification.[7]

Principle

The analytical methodology is based on Gas Chromatography-Mass Spectrometry (GC-MS). The sample, fortified with a known amount of the deuterated internal standard, is injected into the gas chromatograph. In the GC, the analyte and the internal standard are separated from other matrix components based on their volatility and interaction with the stationary phase of the chromatographic column. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized by electron impact (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Workflow for the quantitative analysis of OLED material.

Materials and Reagents

-

Analyte: 2,4-dichloro-6-phenyl-1,3,5-triazine (Purity ≥ 99.5%)

-

Internal Standard (IS): 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 (Purity ≥ 98%, Deuteration ≥ 98%)

-

Solvent: Dichloromethane (DCM), HPLC grade or equivalent

-

Volumetric flasks: Class A (10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes and tips

-

Autosampler vials: 2 mL, with caps (B75204) and septa

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

-

Data System: MassHunter Workstation Software or equivalent.

Protocols

Preparation of Standard and Sample Solutions

7.1.1. Stock Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,4-dichloro-6-phenyl-1,3,5-triazine into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

7.1.2. Calibration Standards

Prepare a series of calibration standards by appropriate serial dilutions of the Analyte Stock Solution in dichloromethane. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 1 µg/mL.

| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |

| 1 | 0.1 | 1.0 |

| 2 | 0.5 | 1.0 |

| 3 | 1.0 | 1.0 |

| 4 | 5.0 | 1.0 |

| 5 | 10.0 | 1.0 |

| 6 | 25.0 | 1.0 |

| 7 | 50.0 | 1.0 |

7.1.3. Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 7.5, and 40 µg/mL) from the Analyte Stock Solution. Spike with the internal standard to a final concentration of 1 µg/mL.

7.1.4. Sample Preparation

Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Add a precise volume of the Internal Standard Stock Solution to achieve a concentration of 1 µg/mL upon final dilution. Dissolve and dilute to the mark with dichloromethane.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

| GC Parameter | Value |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| MS Parameter | Value |

| Ion Source | Electron Impact (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Analyte: 225, 189, 103 IS (d5): 230, 194, 108 |

| Dwell Time | 100 ms |

Data Analysis and Results

Quantification

The concentration of 2,4-dichloro-6-phenyl-1,3,5-triazine in the samples is determined using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration for the calibration standards. A linear regression analysis is performed on the calibration data.

Response Factor (RF) = (AreaAnalyte / AreaIS) / (ConcAnalyte / ConcIS)

The concentration of the analyte in the samples is then calculated using the following equation:

ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RF)

Representative Calibration Data

The following table presents typical data for a calibration curve.

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,230 | 1,489,500 | 0.0102 |

| 0.5 | 78,950 | 1,502,300 | 0.0525 |

| 1.0 | 155,600 | 1,495,100 | 0.1041 |

| 5.0 | 798,400 | 1,510,800 | 0.5285 |

| 10.0 | 1,590,100 | 1,498,600 | 1.0611 |

| 25.0 | 4,050,800 | 1,505,200 | 2.6912 |

| 50.0 | 8,150,200 | 1,501,900 | 5.4265 |

A linear regression of this data should yield a correlation coefficient (r²) > 0.995.

Logical Relationship of Quantification

The relationship between the different components of the quantitative analysis is illustrated below.

Caption: Logic diagram for the quantification process.

Conclusion

The GC-MS method described in this application note, utilizing 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 as an internal standard, provides a reliable, sensitive, and accurate means for the quantitative analysis of 2,4-dichloro-6-phenyl-1,3,5-triazine in samples relevant to the OLED industry. This protocol is suitable for routine quality control and for research purposes aimed at developing high-purity materials for advanced electronic applications.

References

- 1. lcms.cz [lcms.cz]

- 2. sunshine-oled.com [sunshine-oled.com]

- 3. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 6. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: Quantification of Triazine Herbicides in Environmental Water Samples using 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 as an Internal Standard

Introduction

Triazine herbicides are a class of nitrogen-containing pesticides widely used in agriculture for broadleaf and grassy weed control. Due to their persistence and mobility in soil and water, they are common environmental contaminants that can pose risks to aquatic ecosystems and human health. Regulatory bodies worldwide have established maximum permissible concentration levels for triazine herbicides in drinking and surface water, necessitating sensitive and accurate analytical methods for their monitoring.

This application note describes a robust and reliable method for the quantification of triazine herbicides in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is employed as an internal standard. Deuterated internal standards are the gold standard for quantitative mass spectrometry as they closely mimic the chemical and physical properties of the target analytes, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3] The use of a stable isotope-labeled internal standard like 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, which co-elutes with the target analytes, is crucial for correcting analytical variability and ensuring data integrity.[1][4]

Experimental Protocols

1. Materials and Reagents

-

Standards: Analytical standards of target triazine herbicides (e.g., atrazine, simazine, propazine), 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 (internal standard).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid (LC-MS grade).

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

-

Water Samples: Environmental water samples (e.g., river water, groundwater, drinking water) collected in clean amber glass bottles.

2. Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of each triazine herbicide and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve ranging from 0.1 to 100 ng/mL.

-